2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFNBHFASYPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with ethylamine in the presence of a suitable base . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 128.2 Da
- Functional Groups : Thiazole ring, amine group
The presence of the thiazole moiety contributes to the compound's unique chemical properties, allowing it to interact with various biological targets and participate in biochemical reactions.
Chemistry
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. Its versatile reactivity allows for:
- Nucleophilic Substitution Reactions : Reacts with alkyl halides to form substituted products.
- Oxidation and Reduction Reactions : Can be oxidized to form sulfoxides or reduced to its corresponding amine derivatives.
This compound's ability to undergo various chemical transformations makes it a crucial component in synthetic organic chemistry.
Biology
In biological research, this compound is employed to study enzyme interactions and protein binding. It has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Exhibits efficacy against certain bacterial strains.
- Anticancer Properties : Compounds with thiazole rings are often explored for their ability to influence cell proliferation and apoptosis.
The interactions of this compound with biological systems provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound is under investigation for its possible applications in drug discovery. Its structural features make it suitable for:
- Development of Novel Therapeutics : The nitrogen-containing amine group enhances its potential as a starting point for designing new drugs.
- Probe Molecule Applications : By attaching detectable tags, researchers can use this compound to study specific biological processes or cellular pathways.
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study B | Anticancer Potential | Showed inhibition of cancer cell proliferation in vitro. |
| Study C | Enzyme Interaction | Investigated binding affinity with specific enzymes involved in metabolic pathways. |
These studies underscore the compound's versatility and significance in ongoing research.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Substituted Ethylamine Derivatives
Key analogs differ in thiazole substituent positions, additional functional groups, and salt forms (Table 1).
Table 1: Comparison of Thiazole-Based Ethylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Features |
|---|---|---|---|---|
| 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride | 1082700-90-0 | C₅H₉ClN₂S | 188.65 | Thiazol-4-yl, hydrochloride salt |
| 2-(Thiazol-5-yl)ethanamine dihydrochloride | 7730-82-7 | C₅H₁₀Cl₂N₂S | 217.12 | Thiazol-5-yl, dihydrochloride salt |
| 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride | 56933-57-4 | C₅H₁₀Cl₂N₂S | 217.12 | Thiazol-2-yl, dihydrochloride salt |
| 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride | EN300-754456 | C₁₁H₁₁Cl₂N₂S | 289.19 | 4-Chlorophenyl substituent on thiazole |
Key Observations:
Substituent Position :
- The parent compound’s thiazol-4-yl group differs from analogs with 2-yl (e.g., CAS 56933-57-4) or 5-yl (e.g., CAS 7730-82-7) positions. These positional isomers alter electronic properties and steric interactions, affecting receptor binding in bioactive contexts .
- The 4-chlorophenyl-substituted analog (EN300-754456) exhibits increased lipophilicity, enhancing membrane permeability compared to the unsubstituted parent compound .
Salt Form :
Physicochemical Properties
- Solubility : Hydrochloride salts improve water solubility, critical for bioavailability. The dihydrochloride analogs (e.g., CAS 7730-82-7) have higher solubility but may exhibit different crystallization behaviors .
- Stability : Thiazole rings are generally stable under acidic conditions but susceptible to nucleophilic attack at the 2-position. Substituents like 4-chlorophenyl (EN300-754456) may enhance stability against metabolic degradation .
Biological Activity
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an amine group enhances its reactivity and potential for interaction with various biological targets. Its structure can be summarized as follows:
- Chemical Formula : CHClNS
- Molecular Weight : 179.66 g/mol
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with several biochemical pathways:
- Enzyme Interaction : The thiazole moiety may bind to metal ions and influence enzymatic activities, potentially modulating oxidative stress responses in cells.
- Receptor Modulation : The compound could act on various receptors or enzymes involved in cellular signaling pathways, contributing to its biological effects.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use as an antibacterial agent .
- Anticancer Potential : Compounds containing thiazole rings have been investigated for their anticancer properties. Research indicates that derivatives similar to this compound may inhibit cell proliferation and induce apoptosis in cancer cells .
- Antidiabetic and Anti-inflammatory Effects : Thiazole derivatives are often explored for their potential in managing diabetes and inflammation due to their ability to interact with pathways related to these conditions .
Case Studies and Experimental Data
A number of studies have reported on the biological activity of thiazole derivatives, providing insights into the potential efficacy of this compound:
Biochemical Pathways
The interaction of this compound with biochemical pathways is crucial for understanding its therapeutic potential. Thiazoles are known to engage in various biochemical processes:
- Oxidative Stress Response : The compound may modulate proteins involved in oxidative stress, offering protective effects against cellular damage.
- Cell Signaling Pathways : By interacting with specific receptors or enzymes, it could influence signaling pathways associated with inflammation and cancer progression.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride, and how are intermediates characterized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via multi-step reactions starting with thiazole ring formation. A common approach involves:
- Characterization :
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on thiazole protons (δ 8.5–9.0 ppm) and ethylamine chain signals (δ 2.8–3.5 ppm).
- HPLC Purity : Ensure ≥95% purity using reverse-phase HPLC with UV detection (λ = 254 nm) .
- Elemental Analysis : Validate molecular formula (CHClNS) with ≤0.4% deviation .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How does the thiazole moiety influence receptor binding in serotonin-related studies, and what experimental designs validate this?
Methodological Answer:
- Structural Insights : The thiazole ring’s electron-rich sulfur may enhance π-π stacking or hydrogen bonding with 5-HT receptors, similar to phenylalkylamine agonists .
- Experimental Design :
- Radioligand Displacement Assays : Compare IC values against H-ketanserin in HEK293 cells expressing 5-HT.
- Functional Assays : Measure cAMP or β-arrestin recruitment via BRET to assess biased agonism .
- Molecular Dynamics : Model ligand-receptor interactions using software like AutoDock Vina, focusing on thiazole–Tyr370 contacts .
Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic characterization?
Methodological Answer:
- Case Example : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility.
- Resolution Strategies :
Q. What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?
Methodological Answer:
Q. How can the compound’s reactivity be exploited to synthesize structurally diverse libraries for SAR studies?
Methodological Answer:
- Derivatization Strategies :
- Amide Formation : React with activated carboxylic acids (e.g., EDCl/HOBt) to explore substituent effects on bioactivity .
- Mannich Reactions : Introduce alkyl/aryl groups at the amine using formaldehyde and secondary amines .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for library diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
